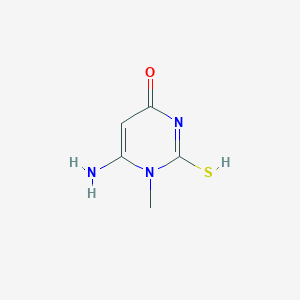

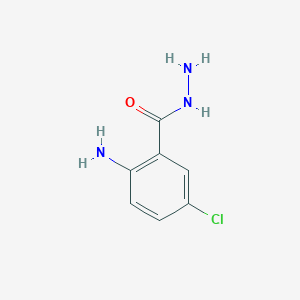

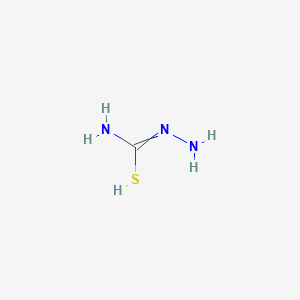

N'-aminocarbamimidothioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. They are widely recognized for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of guest compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the degradation of starch into linear dextrins, which are then cyclized to form cyclodextrins. The reaction conditions include maintaining an optimal temperature and pH for enzyme activity, usually around 60°C and pH 5-6 .

Industrial Production Methods

Industrial production of cyclodextrins involves the use of bioreactors where starch is enzymatically converted to cyclodextrins. The process is optimized for large-scale production by controlling parameters such as substrate concentration, enzyme dosage, and reaction time. The resulting cyclodextrins are then purified through crystallization and filtration techniques .

Análisis De Reacciones Químicas

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with altered properties.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Substitution: Substitution reactions involve replacing hydrogen atoms with other functional groups to create derivatives with specific properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .

Major Products

The major products formed from these reactions are cyclodextrin derivatives with enhanced solubility, stability, and inclusion complex formation capabilities. These derivatives are used in various applications, including pharmaceuticals and food industries .

Aplicaciones Científicas De Investigación

Cyclodextrins have a wide range of scientific research applications:

Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

Biology: Employed in drug delivery systems to improve the bioavailability of therapeutic agents.

Medicine: Utilized in formulations to increase the efficacy and stability of drugs.

Mecanismo De Acción

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins can encapsulate hydrophobic compounds, while the hydrophilic exterior interacts with the aqueous environment. This mechanism enhances the solubility and stability of the guest molecules, making them more bioavailable and effective .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to cyclodextrins include other cyclic oligosaccharides such as:

Alpha-cyclodextrin: Composed of six glucose units.

Beta-cyclodextrin: Composed of seven glucose units.

Gamma-cyclodextrin: Composed of eight glucose units.

Uniqueness

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. This property is not as pronounced in other cyclic oligosaccharides, making cyclodextrins particularly valuable in enhancing the solubility and stability of hydrophobic compounds .

Propiedades

IUPAC Name |

N'-aminocarbamimidothioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWIZMBXBAOCCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=NN)(N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.